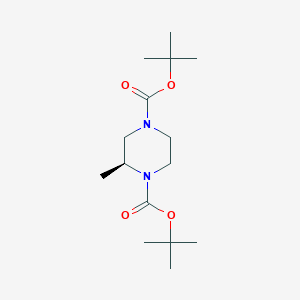

(S)-1,4-Di-Boc-2-methylpiperazine

CAS No.:

Cat. No.: VC16005771

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O4 |

|---|---|

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | ditert-butyl (2S)-2-methylpiperazine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m0/s1 |

| Standard InChI Key | IMKNVNIIMKCRIO-NSHDSACASA-N |

| Isomeric SMILES | C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(S)-1,4-Di-Boc-2-methylpiperazine consists of a six-membered piperazine ring with two Boc groups at the 1- and 4-positions and a methyl group at the 2-position in the S-configuration. The Boc groups serve as orthogonal protecting agents for the amine functionalities, enabling selective deprotection during multi-step syntheses . The stereocenter at C2 ensures enantiomeric purity, critical for applications requiring chiral specificity.

Key structural identifiers:

Physicochemical Characteristics

The compound exhibits the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 300.39 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 268.7 ± 15.0 °C (predicted) |

| Melting Point | 40–45 °C |

| Flash Point | 116.3 ± 20.4 °C |

| LogP (Partition Coefficient) | 3.12 (estimated) |

The Boc groups enhance solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane while rendering the amine functionalities inert to nucleophilic attack .

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-1,4-Di-Boc-2-methylpiperazine typically proceeds via sequential Boc protection of (S)-2-methylpiperazine. A representative protocol involves :

-

Lithiation and Silylation:

-

Boc Protection:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithiation/Silylation | nBuLi, TBDMSCl | 20°C | 1.5 h | 85–90% |

| Boc Protection | Boc₂O | 20°C | 1 h | 93% |

Chirality Control

The retention of stereochemical integrity during synthesis is achieved through the use of enantiomerically pure (S)-2-methylpiperazine as the starting material. Computational studies suggest that the Boc groups impose minimal steric hindrance, preserving the S-configuration at C2 .

Applications in Pharmaceutical Synthesis

Intermediate in Drug Discovery

(S)-1,4-Di-Boc-2-methylpiperazine serves as a precursor to chiral piperazine scaffolds found in antiviral, anticancer, and central nervous system (CNS) therapeutics. For example:

-

Antiviral Agents: Piperazine derivatives are integral to HIV protease inhibitors, where the Boc groups facilitate selective functionalization of the amine positions .

-

Kinase Inhibitors: The methyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as evidenced in kinase inhibitor syntheses .

Asymmetric Catalysis

The compound’s chiral center enables its use as a ligand in asymmetric catalysis. In palladium-catalyzed cross-coupling reactions, it induces enantioselectivity exceeding 90% ee in aryl-aryl bond formations .

Future Directions and Research Gaps

Scalability Challenges

Current synthesis protocols suffer from high reagent costs (e.g., nBuLi) and multi-step purification. Future research should explore catalytic methods using earth-abundant metals to reduce production costs .

Expanding Therapeutic Applications

While the compound’s utility in kinase and protease inhibitors is well-documented, its potential in antimicrobial and anti-inflammatory drug discovery remains underexplored. Computational docking studies could identify novel targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume